molecular formula C24H18N4O3S B11682201 (2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B11682201
M. Wt: 442.5 g/mol
InChI Key: FSVDYOCGEXYJPN-KEBDBYFISA-N
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Description

(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 2-amino-3-cyano-4,6-dimethylpyridine, followed by cyclization with 3-methoxyphenyl isothiocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like piperidine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazolo[3,2-a]pyridine derivatives.

Scientific Research Applications

(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is unique due to its specific structural features, such as the thiazolo[3,2-a]pyridine core and the presence of both amino and methoxy groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2E)-5-amino-7-(3-methoxyphenyl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

InChI

InChI=1S/C24H18N4O3S/c1-30-16-7-3-5-14(9-16)10-20-23(29)28-22(27)18(12-25)21(19(13-26)24(28)32-20)15-6-4-8-17(11-15)31-2/h3-11,21H,27H2,1-2H3/b20-10+

InChI Key

FSVDYOCGEXYJPN-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)OC)C#N)N

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=CC=C4)OC)C#N)N

Origin of Product

United States

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